molecular formula C₃₈H₃₈N₄O₆ B1662512 他利奎达 CAS No. 206873-63-4

他利奎达

货号 B1662512
CAS 编号: 206873-63-4
分子量: 646.7 g/mol
InChI 键: LGGHDPFKSSRQNS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tariquidar is an anthranilic acid derivative and a third-generation P-glycoprotein (P-gp) inhibitor . It is undergoing research as an adjuvant against multidrug resistance in cancer . It has a high affinity for P-gp, with a Kd of 5.1 nM .


Synthesis Analysis

After the discovery of Tariquidar, a number of analogs have been synthesized and pharmacologically tested . These studies have provided valuable data for comprehensive analyses of their structure–activity relationships .


Molecular Structure Analysis

Tariquidar has a molecular formula of C38H38N4O6 . It has been suggested that Tariquidar might be a potential substrate of P-gp . Molecular dynamics simulations have shown that Tariquidar predominantly adopts extended conformations similar to those observed at the regulatory site .


Chemical Reactions Analysis

Tariquidar has been found to have a high bioavailability in rats after oral dosing . Two different Tariquidar formulations were used in the study, both at a dosage of 15 mg/kg . The formulation B, a microemulsion, showed significantly higher oral bioavailability in rats .


Physical And Chemical Properties Analysis

Tariquidar has a molecular weight of 646.73 . .

科学研究应用

1. Multidrug-Resistant P-Glycoprotein Assembly

  • Summary of Application : Tariquidar is used as a probe to study the assembly of P-glycoproteins (P-gps), which are over-expressed in many cancer cell types and confer them with multi-drug resistance .
  • Methods of Application : Tariquidar was modified by TAMRA to form a small chemical probe of P-gp. The probe was then used in direct stochastic optical reconstruction microscopic (dSTORM) imaging .
  • Results : The study found that P-gps accumulate into larger and denser clusters on cancer cells and drug-resistant cells than on normal cells and drug-sensitive cells .

2. Membrane-Assisted Tariquidar Access and Binding Mechanisms

  • Summary of Application : Tariquidar is used to study the binding mechanisms of human ATP-binding cassette transporter P-glycoprotein .
  • Methods of Application : All-atom molecular dynamics (MD) simulations were used to characterize human P-gp dynamics under a potent inhibitor, tariquidar, bound condition .
  • Results : The study suggests that membrane lipids may preconfigure tariquidar into an active ligand conformation for efficient binding to the regulatory site .

3. Efficacy of Tariquidar to Inhibit P-Glycoprotein

  • Summary of Application : Tariquidar is used to study its efficacy in inhibiting P-glycoprotein at the human blood–brain barrier (BBB) .
  • Methods of Application : The study used PET and the model P-gp substrate ( R )- 11 C-verapamil .
  • Results : The study aimed to measure P-gp function at the human BBB after tariquidar administration .

4. Tariquidar as a Probe for P-glycoprotein Assembly

  • Summary of Application : Tariquidar is used as a probe to study the assembly of P-glycoproteins (P-gps), which are over-expressed in many cancer cell types and confer them with multi-drug resistance .
  • Methods of Application : Tariquidar was modified by TAMRA to form a small chemical probe of P-gp. The probe was then used in direct stochastic optical reconstruction microscopic (dSTORM) imaging .
  • Results : The study found that P-gps accumulate into larger and denser clusters on cancer cells and drug-resistant cells than on normal cells and drug-sensitive cells .

5. Tariquidar Access and Binding Mechanisms

  • Summary of Application : Tariquidar is used to study the binding mechanisms of human ATP-binding cassette transporter P-glycoprotein .
  • Methods of Application : All-atom molecular dynamics (MD) simulations were used to characterize human P-gp dynamics under a potent inhibitor, tariquidar, bound condition .
  • Results : The study suggests that membrane lipids may preconfigure tariquidar into an active ligand conformation for efficient binding to the regulatory site .

6. Tariquidar as a P-glycoprotein Inhibitor

  • Summary of Application : Tariquidar is a third-generation P-gp inhibitor that is more potent and specific to P-gp and has fewer interactions with the cytochrome P450 3A4 system as compared with the first- and second-generation P-gp inhibitors .

4. Tariquidar as a Probe for P-glycoprotein Assembly

  • Summary of Application : Tariquidar is used as a probe to study the assembly of P-glycoproteins (P-gps), which are over-expressed in many cancer cell types and confer them with multi-drug resistance .
  • Methods of Application : Tariquidar was modified by TAMRA to form a small chemical probe of P-gp. The probe was then used in direct stochastic optical reconstruction microscopic (dSTORM) imaging .
  • Results : The study found that P-gps accumulate into larger and denser clusters on cancer cells and drug-resistant cells than on normal cells and drug-sensitive cells .

5. Tariquidar Access and Binding Mechanisms

  • Summary of Application : Tariquidar is used to study the binding mechanisms of human ATP-binding cassette transporter P-glycoprotein .
  • Methods of Application : All-atom molecular dynamics (MD) simulations were used to characterize human P-gp dynamics under a potent inhibitor, tariquidar, bound condition .
  • Results : The study suggests that membrane lipids may preconfigure tariquidar into an active ligand conformation for efficient binding to the regulatory site .

6. Tariquidar as a P-glycoprotein Inhibitor

  • Summary of Application : Tariquidar is a third-generation P-gp inhibitor that is more potent and specific to P-gp and has fewer interactions with the cytochrome P450 3A4 system as compared with the first- and second-generation P-gp inhibitors .

未来方向

Tariquidar has shown promise in enhancing the efficacy of other drugs in experimental models . For example, it has been found to potentiate the efficacy of Astragaloside IV in experimental autoimmune encephalomyelitis mice . Future research may focus on the development of Tariquidar-like structures as selective inhibitors of multidrug resistance transporters in resistant human cancer cells .

属性

IUPAC Name

N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H38N4O6/c1-45-33-18-25-14-16-42(23-28(25)19-34(33)46-2)15-13-24-9-11-29(12-10-24)40-38(44)30-20-35(47-3)36(48-4)21-32(30)41-37(43)27-17-26-7-5-6-8-31(26)39-22-27/h5-12,17-22H,13-16,23H2,1-4H3,(H,40,44)(H,41,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGHDPFKSSRQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4NC(=O)C5=CC6=CC=CC=C6N=C5)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174746
Record name Tariquidar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tariquidar is an anthranilic acid derivative third generation P-glycoprotein (P-gp) inhibitors. P-gp is a transport protein found in normal cells that has many trasport and modulatory functions, from affecting the distribution and bioavailability of drugs to mediating the migration of dendritic cells. P-gp is responsible for multidrug resistance through transport of anti-cancer drugs out of their target cells. It is proposed that tariquidar's and its derivatives may bind to the H-binding site of P-gp through multiple mechanisms of binding.
Record name Tariquidar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06240
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tariquidar

CAS RN

206873-63-4
Record name Tariquidar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206873-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tariquidar [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206873634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tariquidar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06240
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tariquidar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TARIQUIDAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J58862DTVD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tariquidar
Reactant of Route 2
Reactant of Route 2
Tariquidar
Reactant of Route 3
Reactant of Route 3
Tariquidar
Reactant of Route 4
Reactant of Route 4
Tariquidar
Reactant of Route 5
Reactant of Route 5
Tariquidar
Reactant of Route 6
Reactant of Route 6
Tariquidar

Citations

For This Compound
5,570
Citations
E Fox, SE Bates - Expert review of anticancer therapy, 2007 - Taylor & Francis
… In clinical trials, tariquidar is tolerable and does not have … 48 h after a single dose of tariquidar. Studies to assess a possible … Tariquidar can be considered an ideal agent for testing the …
Number of citations: 386 www.tandfonline.com
L Pusztai, P Wagner, N Ibrahim, E Rivera, R Theriault… - Cancer, 2005 - Wiley Online Library
BACKGROUND The primary objective of this study was to determine whether addition of the selective P‐glycoprotein (P‐gp) inhibitor tariquidar (XR9576) to chemotherapy could induce …
Number of citations: 358 acsjournals.onlinelibrary.wiley.com
IK Pajeva, M Wiese - The AAPS journal, 2009 - Springer
… relationship (SAR) studies of tariquidar and its analogs. Tariquidar is one of the most promising … research groups in the development of tariquidar-like structures as selective inhibitors of …
Number of citations: 49 link.springer.com
J Abraham, M Edgerly, R Wilson, C Chen, A Rutt… - Clinical Cancer …, 2009 - AACR
… To determine the optimal dose of vinorelbine in combination with tariquidar, we conducted a phase I study with a fixed dose of tariquidar in combination with vinorelbine. …
Number of citations: 136 aacrjournals.org
LD Weidner, KL Fung, P Kannan, JK Moen… - Drug Metabolism and …, 2016 - ASPET
Since its development, tariquidar (TQR; XR9576; N-[2-[[4-[2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide) …
Number of citations: 74 dmd.aspetjournals.org
XQ Li, L Wang, Y Lei, T Hu, FL Zhang, CH Cho… - European journal of …, 2015 - Elsevier
… To evaluate whether the structural modification of tariquidar could change the substrate/inhibitor specificity on MRP1, we also detected the effects of the tariquidar derivatives on MRP1-…
Number of citations: 64 www.sciencedirect.com
P Kannan, S Telu, S Shukla, SV Ambudkar… - ACS chemical …, 2011 - ACS Publications
… The selectivity of tariquidar as a substrate for each transporter was assessed by measuring the cellular accumulation of [ 3 H]tariquidar. We found that tariquidar is a substrate for human …
Number of citations: 182 pubs.acs.org
M Kühnle, M Egger, C Müller… - Journal of medicinal …, 2009 - ACS Publications
The efflux pumps ABCB1 (p-gp, MDR1) and ABCG2 (BCRP) are expressed to a high extent by endothelial cells at the blood−brain barrier (BBB) and other barrier tissues and are …
Number of citations: 161 pubs.acs.org
CC Wagner, M Bauer, R Karch… - Journal of Nuclear …, 2009 - Soc Nuclear Med
… , P = 0.043, before and after tariquidar administration, respectively). A … of tariquidar and tariquidar exposure in plasma (r = 0.90, P = 0.037). The mean plasma concentration of tariquidar …
Number of citations: 116 jnm.snmjournals.org
JP Bankstahl, C Kuntner, A Abrahim… - Journal of Nuclear …, 2008 - Soc Nuclear Med
… about 8-fold higher after tariquidar. A dose–response assessment with tariquidar provided an … Conclusion: Our data demonstrate that (R)- 11 C-verapamil PET combined with tariquidar …
Number of citations: 136 jnm.snmjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。